molecular formula C8H15N3 B13172502 1-(2-Methylbutyl)-1H-imidazol-2-amine

1-(2-Methylbutyl)-1H-imidazol-2-amine

Cat. No.: B13172502
M. Wt: 153.22 g/mol
InChI Key: QKBDUQHEOGQZOH-UHFFFAOYSA-N
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Description

1-(2-Methylbutyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbutyl)-1H-imidazol-2-amine typically involves the reaction of 2-methylbutylamine with imidazole under specific conditions. One common method is to use a condensation reaction where the amine group of 2-methylbutylamine reacts with the imidazole ring, often in the presence of a catalyst or under acidic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and efficiency while maintaining the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbutyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The imidazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Various amine derivatives.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

1-(2-Methylbutyl)-1H-imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methylbutyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity and function. The 2-methylbutyl group can also affect the compound’s lipophilicity and membrane permeability, impacting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutyl acetate: Another compound with a 2-methylbutyl group, but with different functional groups and properties.

    1-Butyl-3-methylimidazolium: An ionic liquid with a similar imidazole structure but different substituents.

Uniqueness

1-(2-Methylbutyl)-1H-imidazol-2-amine is unique due to its specific combination of the 2-methylbutyl group and the imidazole ring. This combination can result in distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

1-(2-methylbutyl)imidazol-2-amine

InChI

InChI=1S/C8H15N3/c1-3-7(2)6-11-5-4-10-8(11)9/h4-5,7H,3,6H2,1-2H3,(H2,9,10)

InChI Key

QKBDUQHEOGQZOH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C=CN=C1N

Origin of Product

United States

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